

# Technical Guide: The 1-Phenylcyclopropyl Ethanone Core and Its Derivatives

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## Compound of Interest

Compound Name: **1-(1-Phenylcyclopropyl)ethanone**

Cat. No.: **B090894**

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This technical guide provides an in-depth overview of the 1-phenylcyclopropyl ethanone core, a significant structural motif in medicinal chemistry. Due to the limited availability of specific data for **1-(1-phenylcyclopropyl)ethanone**, this document focuses on closely related and well-characterized analogs, including cyclopropyl phenyl ketone and 1-phenylcyclopropane carboxamide derivatives. These compounds share the foundational phenylcyclopropyl group and offer valuable insights into the synthesis, properties, and biological potential of this chemical class.

## Physicochemical and Identification Data

The primary identifier for a chemical compound is its CAS (Chemical Abstracts Service) number. While a specific CAS number for **1-(1-phenylcyclopropyl)ethanone** is not readily available in public databases, data for structurally similar compounds are well-documented.

Table 1: Compound Identification and Properties

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Key Properties
Cyclopropyl phenyl ketone	3481-02-5[1][2]	C <sub>10</sub> H <sub>10</sub> O[1][2]	146.19[1][2]	Melting Point: 7-9 °C; Boiling Point: 121-123 °C (15 mm Hg)[2][3]
1-(2-phenylcyclopropyl)ethanone	827-92-9[4]	C <sub>11</sub> H <sub>12</sub> O[4]	160.216[4]	No experimental data for melting or boiling point available.[4]
1-(1-Acetyl-2-phenylcyclopropyl)ethanone	Not Available	C <sub>13</sub> H <sub>14</sub> O <sub>2</sub> [5]	202.25[5]	Computed data available; no experimental properties listed.[5]

## Synthesis and Experimental Protocols

The synthesis of molecules containing the 1-phenylcyclopropyl moiety often involves the formation of the cyclopropane ring as a key step. A common and effective method for creating derivatives, such as 1-phenylcyclopropane carboxamides, is through the  $\alpha$ -alkylation of a phenylacetonitrile derivative.[6]

## General Synthesis of 1-Phenylcyclopropane Carboxylic Acid

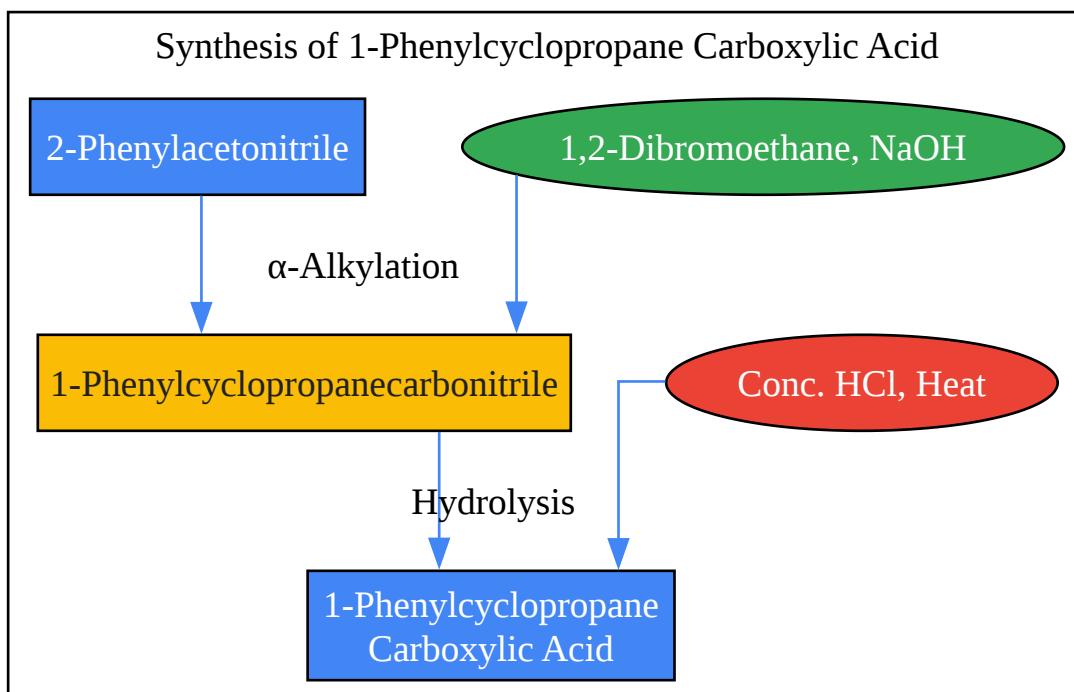
A versatile precursor for various derivatives is 1-phenylcyclopropane carboxylic acid. A general and effective synthesis is outlined below.

### Experimental Protocol:

- Cyclopropanation:  $\alpha$ -Alkylation of a substituted 2-phenylacetonitrile with 1,2-dibromoethane using a strong base like sodium hydroxide affords the corresponding 1-

phenylcyclopropanecarbonitrile.[6] The reaction is typically carried out at an optimal temperature of 60 °C.[6]

- Hydrolysis: The resulting cyano group is then hydrolyzed to a carboxylic acid by heating with concentrated hydrochloric acid.[6] This step yields the 1-phenylcyclopropane carboxylic acid derivative.[6]



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Caption: Synthetic pathway to 1-phenylcyclopropane carboxylic acid.

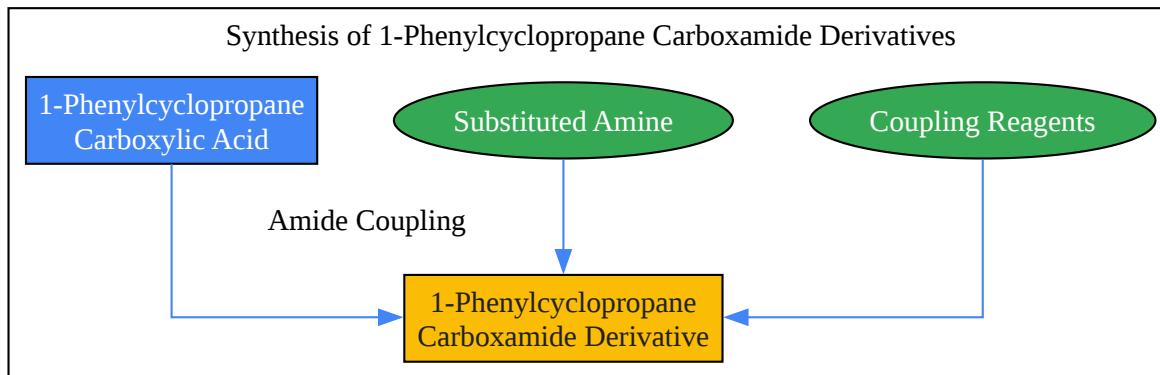
## Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

The carboxylic acid intermediate serves as a versatile building block for creating a library of amide derivatives.

Experimental Protocol:

- Amide Coupling: The synthesized 1-phenylcyclopropane carboxylic acid is coupled with a variety of substituted amines (e.g., methyl 2-(aminophenoxy)acetate) to form the

corresponding 1-phenylcyclopropane carboxamides.[6][7] Standard peptide coupling reagents can be employed for this transformation.



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Caption: General scheme for amide coupling.

## Biological Activity and Potential Applications

The 1-phenylcyclopropyl structural motif is of significant interest in drug discovery due to its unique conformational rigidity and electronic properties.[6] This core is present in compounds with a wide array of pharmacological activities.

Table 2: Reported Biological Activities of 1-Phenylcyclopropane Derivatives

Compound Class	Biological Activity	Target/Cell Line	Reference
1-Phenylcyclopropane Carboxamides	Anti-proliferative	U937 (human myeloid leukaemia cell line)	<a href="#">[6]</a> <a href="#">[7]</a>
1-Phenylcyclopropane Carboxamides	Anti-inflammatory	Not specified	<a href="#">[6]</a>
1-Phenylcyclopropane Carboxamides	Anti-depressive	Not specified	<a href="#">[6]</a>
1-Phenylcyclopropane Carboxamides	Anti-arrhythmic	Not specified	<a href="#">[6]</a>
1-Phenylcyclopropane Carboxamides	Antitumor	Not specified	<a href="#">[6]</a>
1-Phenylcyclopropane Carboxamides	Antifungal	Not specified	<a href="#">[6]</a>
1-Phenylcyclopropane Carboxamides	Antibacterial	Not specified	<a href="#">[6]</a>

The diverse biological activities highlight the potential of the 1-phenylcyclopropyl core as a privileged scaffold in the design of novel therapeutic agents. The rigid cyclopropane ring can help in optimizing ligand-receptor interactions by locking the conformation of the molecule, potentially leading to enhanced potency and selectivity.[\[6\]](#)

## Characterization Data

Structural confirmation of synthesized compounds is crucial. Standard analytical techniques are employed for this purpose.

Table 3: Analytical Data for 1-Phenylcyclopropane Carboxamide Derivatives

Analytical Technique	Purpose
Fourier-Transform Infrared Spectroscopy (FT-IR)	Confirmation of functional groups (e.g., C=O, N-H).
$^1\text{H}$ Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)	Determination of the proton environment and structural elucidation.
$^{13}\text{C}$ Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR)	Determination of the carbon skeleton.
Elemental Analysis	Confirmation of the empirical formula.

Note: Specific spectral data is dependent on the exact derivative synthesized and can be found in the cited literature.

## Concluding Remarks

The 1-phenylcyclopropyl ethanone core and its derivatives represent a promising area of research for the development of new chemical entities with diverse biological activities. The synthetic routes are generally accessible, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies. Further investigation into the pharmacological properties of this class of compounds is warranted to fully explore their therapeutic potential.

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